molecular formula C6H5N3O B153770 5-Ethynyl-1H-imidazole-4-carboxamide CAS No. 126004-16-8

5-Ethynyl-1H-imidazole-4-carboxamide

Cat. No.: B153770
CAS No.: 126004-16-8
M. Wt: 135.12 g/mol
InChI Key: VTEPZBCRFBNYNX-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group attached to the carbon at position 5. The carboxamide group is located at position 4 of the imidazole ring. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethynyl-substituted nitriles with formamide derivatives. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5-Ethynyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the function of viral polymerases. The compound can also activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, while the carboxamide group enhances its potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

5-ethynyl-1H-imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEPZBCRFBNYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565007
Record name 5-Ethynyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126004-16-8
Record name 5-Ethynyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 200 mg (0.75 mmol) of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide in 5 ml of 1N hydrochloric acid solution was heated under reflux at 100° C. for 4 hours. After the reaction, the reaction solution was neutralized with lN sodium hydroxide solution, silica gel powder was added, and the solvent was evaporated. The residue was adsorbed onto a silica gel column (2.7×11 cm), eluted with a 0-16% ethanol-chloroform solvent mixture, and crystallized from an ethanol-hexane solvent mixture to obtain 38 mg of pale yellow crystals of 5-ethynylimidazole-4-carboxamide (yield: 37.6%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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